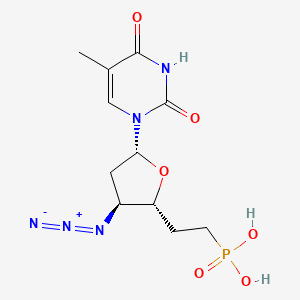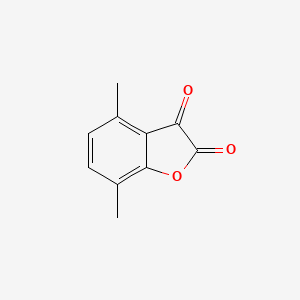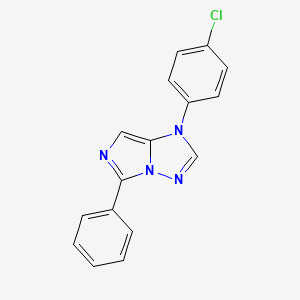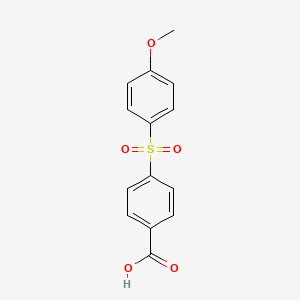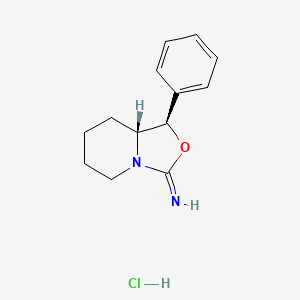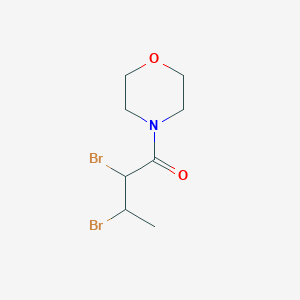
4-(2,3-Dibromobutyryl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding butyryl derivative.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Butyryl morpholine.
Oxidation: Oxidized morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.
4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.
Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
6628-48-4 |
|---|---|
Fórmula molecular |
C8H13Br2NO2 |
Peso molecular |
315.00 g/mol |
Nombre IUPAC |
2,3-dibromo-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Clave InChI |
ARPDEGNOVJFRQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)N1CCOCC1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
